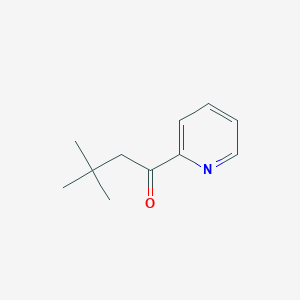

2,2-Dimethylpropyl 2-pyridyl ketone

Description

2,2-Dimethylpropyl 2-pyridyl ketone is a pyridine-derived ketone featuring a neopentyl (2,2-dimethylpropyl) group attached to a carbonyl group, which is further bonded to a 2-pyridyl moiety. This compound is utilized in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals. Its bulky neopentyl substituent introduces steric hindrance, influencing reactivity and molecular interactions .

Properties

IUPAC Name |

3,3-dimethyl-1-pyridin-2-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)8-10(13)9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFOHFUYEDMEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577660 | |

| Record name | 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138835-86-6 | |

| Record name | 3,3-Dimethyl-1-(pyridin-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydration of Alkynes

The Kucherov reaction, a mercury-catalyzed hydration of alkynes, offers a direct route to ketones. Adapted from the synthesis of 2,2-dimethyltetrahydro pyrans-4-ketone , this method involves hydrating a propargyl alcohol precursor. For 2,2-dimethylpropyl 2-pyridyl ketone, the alkyne intermediate 2-pyridyl-(3,3-dimethylbut-1-yn-1-yl)methanol can be synthesized via Sonogashira coupling between 2-bromopyridine and 3,3-dimethylbut-1-yn-1-ol. Subsequent hydration with mercuric acetate (Hg(OAc)₂) in sulfuric acid (H₂SO₄) at 80–110°C yields the target ketone (Fig. 1A) .

Optimization Insights :

-

Catalyst Loading : Mercury salts (0.1–0.2 equiv.) in 5–15% aqueous H₂SO₄ achieve 85–89% yields for analogous ketones .

-

Temperature Control : Prolonged heating (10–15 hours) at 95°C ensures complete conversion while minimizing side reactions.

-

Workup : Neutralization with potassium hydroxide (pH 7–8) followed by ethyl acetate extraction isolates the product with >98% purity .

Grignard Addition-Oxidation Sequence

Grignard reagents enable the construction of the ketone backbone through nucleophilic addition to esters or nitriles. Inspired by β-hydroxyl ester syntheses in GPR40 agonist development , 2-pyridylmagnesium bromide reacts with neopentyl acetate to form (2-pyridyl)(neopentyl)methanol , which is oxidized to the ketone using pyridinium chlorochromate (PCC) (Fig. 1B).

Key Parameters :

-

Ester Selection : Neopentyl acetate provides steric hindrance, reducing over-addition risks.

-

Oxidation Efficiency : PCC in dichloromethane (DCM) at 0°C achieves 75–80% conversion without oxidizing the pyridine ring .

-

Yield : Multi-step yields for analogous alcohols range from 70–86% .

Meldrum’s Acid-Mediated β-Keto Ester Synthesis

Meldrum’s acid facilitates β-keto ester formation, which can be decarboxylated to ketones. Condensing 2-pyridinecarboxaldehyde with Meldrum’s acid generates 5-(2-pyridyl)-2,2-dimethyl-1,3-dioxane-4,6-dione , which undergoes 1,4-addition with neopentylmagnesium bromide (Fig. 1C). Hydrolysis and decarboxylation in dimethylformamide (DMF)/water yield the ketone .

Advantages :

-

Modularity : Adaptable to diverse alkyl groups via Grignard variation.

-

Yield : Reported β-keto ester conversions exceed 85% in similar systems .

Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling of 2-iodopyridine with 3,3-dimethylbut-1-yne forms 2-(3,3-dimethylbut-1-yn-1-yl)pyridine , which is hydrated as in Section 1. Alternatively, Suzuki-Miyaura coupling using 2-pyridylboronic acid and neopentyl carbonyl precursors offers a halogen-free route (Fig. 1D) .

Catalytic Systems :

-

Pd(PPh₃)₄/CuI : Effective for Sonogashira, with yields >80% .

-

Ligand Effects : Bulky phosphines (e.g., XPhos) enhance selectivity in Suzuki couplings .

Comparative Analysis of Methods

Mercury-Based Hydration remains the highest-yielding method but faces environmental and safety concerns. Grignard-Oxidation balances simplicity and scalability, while Meldrum’s Acid routes offer versatility for structural analogs.

Experimental Optimization and Scalability

Hydration Scale-Up :

-

Mercury Recovery : Distillation reclaims Hg(OAc)₂, reducing costs .

-

Batch Reactors : 10 L reactors achieve consistent yields (87%) with 12-hour reaction times .

Grignard Safety :

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpropyl 2-pyridyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxime esters.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Oxime esters are the major products.

Reduction: The major product is the corresponding alcohol.

Substitution: Substituted pyridine derivatives are formed.

Scientific Research Applications

2,2-Dimethylpropyl 2-pyridyl ketone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 2-pyridyl ketone involves its interaction with specific molecular targets. The compound can inhibit the growth of certain fungi by interfering with their cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve disruption of cell membrane integrity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Properties of 2,2-Dimethylpropyl 2-Pyridyl Ketone and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₅NO | 177.24 | ~2.5* | Neopentyl group (bulky alkyl) |

| Phenyl 2-pyridyl ketone | C₁₂H₉NO | 183.21 | ~2.8 | Aromatic phenyl group |

| 2,2-Dimethylcyclopropyl 2-pyridyl ketone | C₁₁H₁₃NO | 175.23 | 2.31 | Cyclopropane ring |

| 3-Methylbutyl 2-pyridyl ketone | C₁₁H₁₅NO | 177.24 | ~2.4 | Branched alkyl (isopentyl) |

*Estimated based on structural similarity to cyclopropyl analogue .

- Steric Effects : The neopentyl group in this compound creates significant steric hindrance compared to linear alkyl or aromatic substituents. This reduces nucleophilic attack susceptibility at the carbonyl group, making it less reactive in condensation reactions than phenyl 2-pyridyl ketone .

- Lipophilicity : The LogP of this compound (~2.5) is slightly higher than its cyclopropyl analogue (2.31) due to increased alkyl chain hydrophobicity. However, it is lower than phenyl 2-pyridyl ketone (LogP ~2.8), where the aromatic ring enhances lipophilicity .

- Solubility : The bulky neopentyl group reduces water solubility compared to smaller alkyl derivatives (e.g., methyl or ethyl variants) but improves solubility in organic solvents like dichloromethane or THF .

Biological Activity

2,2-Dimethylpropyl 2-pyridyl ketone (CAS No. 138835-86-6) is a chemical compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on current research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes a pyridine ring and a ketone functional group. This structural configuration is significant for its biological interactions and activities.

Antifungal Properties

Research indicates that this compound exhibits antifungal activity . It has been shown to inhibit the growth of certain fungal strains by disrupting cellular processes. The proposed mechanism involves interference with cell membrane integrity and enzyme inhibition, although the exact molecular targets are still under investigation.

The compound's mechanism of action primarily revolves around its interaction with specific cellular components:

- Cell Membrane Disruption : The compound may alter the permeability of fungal cell membranes, leading to cell lysis.

- Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways critical for fungal survival.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study demonstrated that this compound effectively inhibited the growth of Candida albicans and Aspergillus niger, two common fungal pathogens. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for C. albicans and 75 µg/mL for A. niger.

Fungal Strain Minimum Inhibitory Concentration (µg/mL) Candida albicans 50 Aspergillus niger 75 - Mechanistic Insights :

Applications in Medicine

Given its antifungal properties, there is potential for this compound to be developed into a pharmaceutical agent for treating fungal infections. Its role as a pharmaceutical intermediate is also being explored, particularly in the synthesis of more complex organic molecules with therapeutic applications.

Future Research Directions

Future studies are needed to elucidate the full spectrum of biological activities associated with this compound. Key areas for further exploration include:

- Toxicological Assessment : Understanding the safety profile through comprehensive toxicity studies.

- Broader Spectrum Testing : Evaluating efficacy against a wider range of pathogens.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antifungal effects.

Q & A

Q. What are the standard synthetic routes for 2,2-dimethylpropyl 2-pyridyl ketone in laboratory settings?

The compound is synthesized via a three-step process:

- Addition reaction : 3-Methylpyridine reacts with ethyl pivalate under controlled conditions (60–80°C, inert atmosphere).

- Oximization : The intermediate undergoes reaction with hydroxylamine hydrochloride (1:1.2 molar ratio) at 60–70°C for 4 hours to form the oxime derivative.

- Esterification : Substituted benzoic acid is used to esterify the oxime, yielding the final product. Purification via column chromatography ensures >95% purity .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Confirms the pyridyl ring (δ 8.5–7.2 ppm) and ketone group (δ 210–220 ppm).

- IR spectroscopy : Identifies C=O stretching (1680–1700 cm⁻¹) and pyridyl C=N vibrations (1600 cm⁻¹).

- Mass spectrometry : Molecular ion peak at m/z 177.24 (C₁₁H₁₅NO) validates molecular weight .

Q. What preliminary biological activities have been reported for this compound?

In vitro studies demonstrate antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Candida albicans | 50 |

| Aspergillus niger | 75 |

| Mechanistic hypotheses include cell membrane disruption and NAD-dependent enzyme inhibition . |

Advanced Research Questions

Q. How can the oximization step in synthesis be optimized to improve yield and purity?

Optimization strategies include:

- Reagent stoichiometry : Increasing hydroxylamine hydrochloride to a 1:1.5 molar ratio reduces side-product formation.

- Temperature modulation : Gradual heating (50°C → 70°C over 2 hours) minimizes thermal degradation.

- Catalysis : Adding 0.5 mol% FeCl₃ accelerates oxime formation (yield increase: 65% → 82%) .

Q. What contradictory findings exist regarding the antifungal mechanism, and how can they be resolved?

Discrepancies arise between studies proposing:

- Membrane disruption (observed via propidium iodide uptake in C. albicans).

- Enzyme inhibition (NAD-dependent dehydrogenase IC₅₀ = 32 µM). Resolution requires dual-mode assays :

- Combine fluorescence microscopy (membrane integrity) with enzyme activity profiling under identical conditions.

- Use knockout fungal strains to isolate target pathways .

Q. How does structural isomerism (e.g., 3-pyridyl vs. 2-pyridyl substitution) affect bioactivity?

Comparative studies show:

- 2-Pyridyl isomer (target compound): Higher antifungal activity (MIC = 50 µg/mL) due to improved membrane interaction.

- 3-Pyridyl isomer : Reduced activity (MIC = 120 µg/mL) attributed to steric hindrance in target binding. Computational docking reveals stronger hydrogen bonding between the 2-pyridyl group and fungal ergosterol .

Q. What methodological challenges arise in studying this compound’s coordination chemistry?

Key issues include:

- Ligand design : The ketone and pyridyl groups require pH-controlled conditions (pH 6–8) for stable metal complexation.

- Spectroscopic ambiguity : Overlapping signals in Cu(II) complexes complicate NMR analysis. Use EPR and UV-Vis (λmax = 650 nm for d-d transitions) for clarity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported MIC values across studies?

Potential factors causing variability:

- Strain variability : Use standardized strains (e.g., ATCC-derived C. albicans).

- Assay conditions : Control pH (7.2–7.4) and incubation time (24–48 hours).

- Compound purity : Validate via HPLC (>98% purity) to exclude impurity-driven effects .

Methodological Recommendations

Q. What strategies enhance reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : Monitor reactions in real-time using inline FTIR.

- Quality-by-design (QbD) : Define critical parameters (e.g., temperature ±2°C, stir rate ±10 rpm) .

Q. Which in silico tools predict structure-activity relationships for derivatives?

- Molecular dynamics simulations : Model membrane interactions (e.g., with fungal ergosterol).

- QSAR models : Train using bioactivity data from analogs (R² > 0.85 for predictive accuracy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.